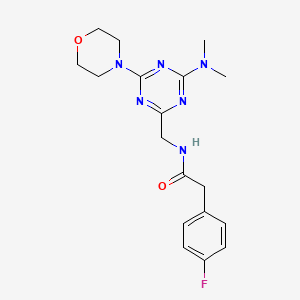

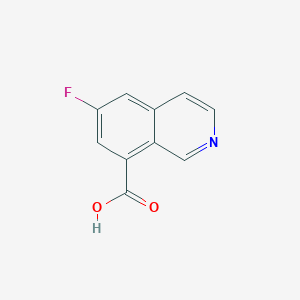

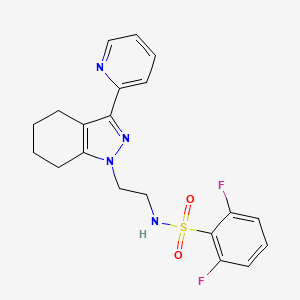

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound featuring a triazine ring structure, morpholine, dimethylamino, and fluorophenyl groups. It's designed for precise interactions in biochemical applications, owing to its unique functional groups.

Preparation Methods

Synthetic Routes: The synthesis typically involves:

Nitration and Reduction: : Creating the dimethylamino group via nitration of a benzene ring followed by reduction.

Triazine Ring Formation: : Introducing the triazine core through a cyclization reaction with appropriate intermediates.

Methylation and Substitution: : Attaching the methyl group to the triazine nitrogen using a methylating agent.

Fluorophenyl Acetamide Addition: : Adding the 4-fluorophenyl acetamide group through an amidation reaction.

Temperatures: : Usually maintained between 50-150°C.

Catalysts: : Acidic or basic catalysts to facilitate specific reactions.

Solvents: : Polar aprotic solvents like DMSO, DMF.

Batch Reactors: : For controlled synthesis with precise monitoring of reaction stages.

Continuous Flow Systems: : For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : Typically involving oxygen donors or catalytic systems.

Reduction: : Often uses hydrogen gas or hydride donors.

Substitution: : Commonly via nucleophilic substitution reactions.

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Amines, thiols, alcohols.

Conditions: : Mild to moderate temperatures (30-100°C), sometimes under inert atmospheres.

Oxidation: : Yields derivatives with additional oxygen functionalities.

Reduction: : Produces more hydrogenated forms.

Substitution: : Leads to structurally diverse compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Reactivity Studies: : Understanding the behavior of triazine-based compounds.

Material Science: : Developing new polymers and resins.

Enzyme Inhibition:

Molecular Probes: : Tracing and studying biological pathways.

Drug Development: : Designing new pharmacological agents.

Diagnostic Tools: : Creating compounds for imaging and diagnostics.

Pesticides and Herbicides: : Leveraging the triazine ring for agricultural chemicals.

Dye and Pigment Manufacture: : Producing stable and vibrant dyes.

Mechanism of Action

The compound's triazine ring and functional groups interact with specific molecular targets:

Enzyme Binding: : Mimics substrates or inhibitors, modulating enzyme activity.

Signal Pathways: : Alters signaling mechanisms within cells, affecting cellular functions.

Binding Affinity: : High affinity for certain receptors or biological structures, leading to specific biochemical effects.

Comparison with Similar Compounds

Unique Attributes:

Functional Diversity: : Combines dimethylamino, morpholine, and fluorophenyl groups uniquely.

Structural Complexity: : More complex than typical triazine derivatives, offering specific interactions.

2,4,6-tris(dimethylamino)-1,3,5-triazine: : Lacks the morpholine and fluorophenyl groups, leading to different reactivity.

N-(4-morpholino-1,3,5-triazin-2-yl)-acetamide: : Similar but without the dimethylamino and fluorophenyl functionalities.

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide stands out due to its multi-functional structure, opening a plethora of applications and research opportunities.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O2/c1-24(2)17-21-15(22-18(23-17)25-7-9-27-10-8-25)12-20-16(26)11-13-3-5-14(19)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUYZSCYKPCKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B2790118.png)

![3-methyl-2-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2790129.png)

![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)